S-Heptyl methanesulfonothioate
Description
S-Heptyl methanesulfonothioate (C8H18O2S2) is a thiol-reactive compound comprising a heptyl (C7H15) group attached to the sulfur atom of a methanesulfonothioate backbone. These compounds are widely utilized in chemical biology for site-directed spin labeling, enzyme inhibition, and protein modification due to their selective reactivity with cysteine residues .
Properties
CAS No. |
195443-62-0 |
|---|---|
Molecular Formula |
C8H18O2S2 |
Molecular Weight |
210.4 g/mol |
IUPAC Name |
1-methylsulfonylsulfanylheptane |
InChI |
InChI=1S/C8H18O2S2/c1-3-4-5-6-7-8-11-12(2,9)10/h3-8H2,1-2H3 |
InChI Key |
CTMSEULRXPZZGN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCSS(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Heptyl methanesulfonothioate typically involves the reaction of heptyl thiol with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Heptyl thiol+Methanesulfonyl chloride→S-Heptyl methanesulfonothioate+HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
General Reactivity of Methanesulfonyl Derivatives
Methanesulfonyl chloride (MsCl) reacts with nucleophiles such as alcohols, amines, and thiols to form sulfonates, sulfonamides, or sulfonothioates, respectively . For example:
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Reaction with alcohols:
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Reaction with thiols (hypothetical for S-heptyl methanesulfonothioate):
Sulfonothioates like this compound are expected to exhibit electrophilic character at the sulfur center, enabling nucleophilic substitutions or eliminations under basic conditions.
Nucleophilic Substitution
The sulfonothioate group (CHSO-S-) may act as a leaving group in S2 reactions. For example:
This reactivity is analogous to mesylates (methanesulfonates), which are widely used in substitution reactions .
Elimination Reactions
Under strong basic conditions, β-hydrogen abstraction could lead to sulfene (CH=SO) formation, similar to the behavior of methanesulfonates :
Sulfenes are highly reactive intermediates capable of cycloadditions or further functionalization.
Comparative Stability and Hydrolysis Resistance
Methanesulfonamides and sulfonates are resistant to hydrolysis under acidic or basic conditions . Sulfonothioates may exhibit similar stability, though thioesters generally hydrolyze more readily than oxygen esters. Hydrolysis would yield methanesulfonic acid and heptanethiol:
Data Gaps and Research Needs
No direct experimental data for this compound exists in the provided sources. Future studies should focus on:
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Kinetic and thermodynamic profiling of substitution/elimination reactions.
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Catalytic systems for selective transformations.
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Comparative analysis with oxygen-based sulfonates.
Scientific Research Applications
Chemistry: S-Heptyl methanesulfonothioate is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds. It serves as a precursor for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the effects of sulfur-containing compounds on biological systems. It can be used to modify proteins and enzymes, providing insights into their structure and function.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs that target sulfur-containing biomolecules. It can be used to design inhibitors or activators of specific enzymes.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be used as a cross-linking agent in polymer chemistry and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
S-Heptyl methanesulfonothioate exerts its effects through the interaction with thiol groups in proteins and enzymes. The sulfonothioate group can form covalent bonds with cysteine residues, leading to the modification of protein structure and function. This interaction can affect various molecular pathways, including enzyme activity, signal transduction, and protein-protein interactions.
Comparison with Similar Compounds
Alkyl Chain Modifications
- S-Methyl Methanesulfonothioate (MMTS, C2H6O2S2): The simplest derivative, with a methyl group, is commonly used as a thiol-blocking agent in proteomics. Its small size facilitates rapid reaction kinetics but limits applications requiring steric bulk .
- S-14-Bromotetradecyl Methanesulfonothioate (C15H31BrO2S2): A long-chain brominated derivative, this compound serves as an intermediate in synthesizing irreversible acetylcholinesterase inhibitors (e.g., AMTS14), leveraging its hydrophobic tail for membrane penetration .
- S-Benzyl Methanesulfonothioate (C8H10O2S2): The benzyl group enhances aromatic interactions, making it useful in organic synthesis and crosslinking applications .
Functionalized Derivatives
- MTSL (C10H19N2O3S2) :
A nitroxide spin-label derivative with a pyrrolinyl group, MTSL is pivotal in electron paramagnetic resonance (EPR) studies to probe protein dynamics and topology . - S-(2-Aminoethyl) Methanesulfonothioate (C3H9NO2S2): The aminoethyl substituent enables conjugation with carboxylic acids, facilitating drug delivery systems and peptide modifications .
Data Table of Comparative Properties
Spin Labeling and EPR Studies
MTSL and its analogs are indispensable in EPR spectroscopy for mapping protein conformations. For example, MTSL-labeled cysteine mutants in β2-adrenergic receptors (β2AR) revealed solvent accessibility and inter-residue distances up to 20 Å, critical for understanding GPCR activation . Similarly, MTSL-enabled paramagnetic relaxation enhancement (PRE) experiments resolved binding sites of α-synuclein peptides .
Enzyme Inhibition
S-14-Bromotetradecyl methanesulfonothioate was converted to AMTS14, a quaternary ammonium inhibitor of aphid acetylcholinesterase. Its long alkyl chain enhances binding to hydrophobic enzyme pockets, achieving irreversible inhibition with IC50 values in the nanomolar range .
Q & A
Q. How can S-heptyl methanesulfonothioate be synthesized with high purity for protein spin-labeling applications?
A two-step procedure is typically employed:
- Step 1 : React sodium methanethiosulfonate with 1,7-dibromoheptane in a polar aprotic solvent (e.g., DMF) under inert atmosphere, ensuring a molar excess of the dibromoalkane to drive the reaction to completion.
- Step 2 : Purify the product via column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) and confirm purity using (e.g., characteristic peaks at δ 3.23 ppm for methanesulfonothioate methyl group) and ESI-MS . Key considerations : Monitor reaction progress via TLC, and use degassed solvents to prevent oxidation.
Q. What spectroscopic and chromatographic methods are optimal for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : and NMR to verify alkyl chain integration and sulfonate group placement. For example, the heptyl chain protons appear as a multiplet at δ 1.26–1.42 ppm .
- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+Na]) and rule out side products.
- HPLC : Use a C18 column with acetonitrile/water gradients to assess purity (>98% for biochemical applications) .
Q. How should researchers handle and store this compound to maintain stability?
- Storage : Store in amber vials at –20°C under argon to prevent hydrolysis or disulfide formation.
- Solvent compatibility : Avoid aqueous buffers with high pH (>8.0); use anhydrous DMSO or ethanol for stock solutions .
Q. What protocols confirm complete spin-labeling of proteins using this compound derivatives?
- Mass spectrometry : Compare unlabeled and labeled protein masses (e.g., expected mass shift of ~186.3 g/mol for MTSL-labeled constructs).
- UV-Vis spectroscopy : Detect nitroxide radical absorption at ~280 nm .
Advanced Research Questions
Q. How can DEER experiments be designed to study conformational dynamics in proteins labeled with this compound-based spin probes?
- Sample preparation : Engineer surface-exposed cysteine residues (e.g., G40C/S56C mutations) and label with MTSL (a methanesulfonothioate derivative) under reducing conditions (5 mM DTT, followed by buffer exchange).
- DEER parameters : Use Q-band spectroscopy (34 GHz) with a 4-pulse sequence, 16–20 μM protein concentration, and 20–30% deuterated glycerol for cryoprotection.
- Data analysis : Apply Tikhonov regularization (DeerAnalysis) or Gaussian component modeling (DD software) to derive distance distributions .
Q. How can contradictions in DEER-derived distance distributions be resolved when using this compound spin labels?
- Cross-validation : Compare results from multiple analysis methods (e.g., WavPDS for noise filtering vs. model-free Tikhonov).
- Control experiments : Validate spin-label mobility via CW-EPR line-shape analysis.
- Molecular dynamics (MD) integration : Use DEER distances as constraints in MD simulations to assess conformational flexibility .
Q. What statistical models are suitable for analyzing ligand-binding kinetics in spin-labeled proteins?
- Global fitting : Apply a four-state equilibrium model (e.g., and ) to time-resolved DEER data.
- Rate constants : Use maximum entropy methods to estimate transition rates between open/closed conformations .
Q. How can spin-labeling efficiency be optimized for proteins with low cysteine accessibility?
- Site-directed mutagenesis : Introduce cysteine residues in flexible loops (e.g., A624C in HCN2 channels).
- Reaction conditions : Extend labeling time (24–48 hours at 4°C) and use a 3–5x molar excess of spin label.
- Validation : Monitor labeling yield via MALDI-TOF MS and adjust reducing agent concentration (e.g., 1–2 mM TCEP) .
Q. How do solvent polarity and temperature affect the stability of this compound in biochemical assays?
Q. What computational approaches integrate DEER data from this compound-labeled proteins with structural predictions?
- Hybrid modeling : Combine coarse-grained MD simulations with DEER-derived distance restraints (e.g., using CHARMM or AMBER).
- Validation : Compare predicted conformations with X-ray crystallography or cryo-EM maps .
Methodological Notes
- Contradiction management : Conflicting DEER distance distributions may arise from heterogeneous spin-label orientations. Use ensemble refinement tools (e.g., MMM or mtsslWizard) to account for probe flexibility .
- Safety protocols : While this compound is not explicitly toxic, handle derivatives like MTSL with nitrile gloves and under fume hoods due to potential sulfhydryl reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
